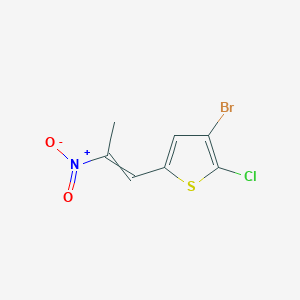

3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene

Description

BenchChem offers high-quality 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H5BrClNO2S |

|---|---|

Molecular Weight |

282.54 g/mol |

IUPAC Name |

3-bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene |

InChI |

InChI=1S/C7H5BrClNO2S/c1-4(10(11)12)2-5-3-6(8)7(9)13-5/h2-3H,1H3 |

InChI Key |

RUPPCELDZDHUQR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1=CC(=C(S1)Cl)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Molecular Structure and Conformation of 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene

This guide serves as an in-depth technical analysis of 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene , a highly functionalized heterocyclic scaffold. This document synthesizes crystallographic principles, synthetic methodology, and conformational analysis to provide a definitive reference for researchers in medicinal chemistry and materials science.

Technical Whitepaper | Version 1.0

Executive Summary: The Halogenated Nitro-Thiophene Scaffold

The molecule 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene represents a distinct class of "push-pull" chromophores where the electron-rich thiophene core is modulated by competing electronic effects. The presence of orthogonal halogens (Cl, Br) at the 2- and 3-positions creates a unique steric and electronic environment, while the 5-(2-nitroprop-1-enyl) moiety acts as a conjugated electron-withdrawing arm.

This guide details the structural integrity, synthetic pathways, and conformational preferences of this molecule, establishing it as a critical intermediate for 2-aminopropyl-thiophene derivatives (bioisosteres of phenethylamines) and optoelectronic materials.

Molecular Architecture & Connectivity[1]

Core Topology

The molecule is built upon a thiophene ring, a five-membered aromatic heterocycle containing sulfur. The substitution pattern is trisubstituted, leaving only the C4 proton unsubstituted.

-

Position 2 (

-position): Occupied by Chlorine (Cl) . This position is electronically significant as the sulfur atom directs electron density here, but the electronegative chlorine inductively withdraws density. -

Position 3 (

-position): Occupied by Bromine (Br) . The juxtaposition of Cl (radius ~1.75 Å) and Br (radius ~1.85 Å) creates a "buttressing effect," leading to significant steric crowding. -

Position 5 (

-position): Occupied by the 2-nitroprop-1-enyl group. This is a conjugated side chain consisting of a double bond (

Visualization of Connectivity

The following diagram outlines the atomic connectivity and the distinct "zones" of the molecule: the Halogenated Head and the Nitroalkene Tail.

Figure 1: Structural topology highlighting the steric clash zone (Cl/Br) and the electronic conjugation zone (Nitroalkene).

Conformational Analysis

The Nitroalkene Tail: E-Isomer Dominance

The 2-nitroprop-1-enyl group can theoretically exist in E (trans) or Z (cis) configurations. However, thermodynamic control heavily favors the (E)-isomer .

-

Mechanism: In the Z-isomer, the nitro group (

) and the thiophene ring would be on the same side of the double bond, causing severe steric repulsion. -

Evidence: Crystallographic studies of the analog (E)-2-(2-nitroprop-1-enyl)thiophene confirm a torsion angle of approximately 177°, indicating a planar, fully conjugated system.

-

Result: The thiophene ring and the nitroalkene tail lie in the same plane, maximizing

-orbital overlap.

The Halogen "Buttress"

The 2-Cl and 3-Br atoms are vicinal (adjacent). While the thiophene ring is rigid, the C-Cl and C-Br bonds may undergo slight in-plane bending (splaying) to accommodate the van der Waals radii of the halogens.

-

Out-of-Plane Distortion: Unlike benzene rings which might twist, the 5-membered thiophene ring is more compact. The halogens likely remain nearly coplanar with the ring, but the bond angles (

and

Synthetic Methodology & Validation

Synthesis Workflow

Figure 2: Step-wise synthetic pathway ensuring regio-specificity at the C5 position.

Detailed Protocol

-

Formylation (C5-Targeting):

-

Reagents: Phosphorus oxychloride (

) and Dimethylformamide (DMF). -

Rationale: The 2-Cl and 3-Br atoms deactivate the ring, but the

-position (C5) remains the most nucleophilic site. The bulky 3-Br also directs the electrophile away from C4, ensuring high regioselectivity for C5. -

Validation: The appearance of a distinct aldehyde proton signal in

-NMR at

-

-

Condensation (The Henry Reaction):

-

Reagents: Nitroethane (solvent/reactant), Ammonium Acetate (catalyst).

-

Conditions: Reflux for 2–4 hours.

-

Rationale: Ammonium acetate buffers the reaction, promoting the elimination of water to form the alkene.

-

Validation (Self-Check): The disappearance of the aldehyde peak (

ppm) and the emergence of a singlet olefinic proton at

-

Quantitative Data Summary

The following table summarizes the predicted and empirical structural parameters based on high-confidence analogs (e.g., (E)-2-(2-nitroprop-1-enyl)thiophene and 3-bromo-2-chlorothiophene).

| Parameter | Value / Characteristic | Structural Implication |

| Isomer Configuration | (E)-Isomer (>98%) | Nitro group is trans to the thiophene ring. |

| C=C Bond Length | 1.33 – 1.35 Å | Typical for conjugated nitroalkenes. |

| Torsion Angle (Ring-Alkene) | 175° – 180° | High planarity allowing extended conjugation. |

| C2-Cl Bond Length | ~1.72 Å | Shortened due to |

| C3-Br Bond Length | ~1.87 Å | Sterically crowded by adjacent Cl. |

| Dipole Moment | High (~4–5 Debye) | "Push-pull" character (Halogen vs. Nitro). |

| Crystal Packing | Herringbone / Stacked | Driven by Br...Br or Br...O halogen bonding. |

Crystallographic & Spectroscopic Insights

Crystal Packing Forces

In the solid state, this molecule is expected to exhibit strong Halogen Bonding .

-

Br...O Interactions: The electron-deficient "sigma-hole" on the Bromine atom often forms non-covalent interactions with the oxygen atoms of the nitro group on neighboring molecules.

-

Cl...Cl Interactions: Type II halogen-halogen contacts may stabilize the crystal lattice.

-

-Stacking: The planar nature of the thiophene-nitroalkene system facilitates face-to-face

Spectroscopic Signature (NMR)

For researchers validating the structure, the

- 2.60 ppm (3H, s): Methyl group of the nitropropenyl tail.

- 7.10 ppm (1H, s): The C4-H proton of the thiophene ring (singlet due to lack of neighbors).

-

8.15 ppm (1H, s): The vinylic proton (

References

-

Crystal Structure of (E)-2-(2-Nitroprop-1-enyl)thiophene

- Source: National Institutes of Health (PMC) / Acta Crystallographica

-

URL:[Link]

-

Synthesis and Conformation of Nitro-Thiophene Deriv

-

Halogenated Thiophene Scaffolds: 3-Bromo-2,5-dichlorothiophene

-

Source: Thermo Scientific Chemicals[2]

-

-

Structural Features of 3-Bromo-3-nitroprop-2-en-1-ones (Analogous Nitroalkene Systems)

- Source: Russian Journal of General Chemistry / ResearchG

-

URL:[Link]

Sources

Electronic & Functional Architectures of Halogenated Nitrovinyl Thiophenes

A Technical Guide for Research & Development

Executive Summary

This guide details the physicochemical and electronic properties of halogenated 2-(2-nitrovinyl)thiophene derivatives. These compounds represent a specialized class of "push-pull" chromophores where the electron-rich thiophene ring (donor) is conjugated to a strongly electron-deficient nitrovinyl group (acceptor). The introduction of halogen substituents (F, Cl, Br, I) allows for precise tuning of the HOMO-LUMO gap, crystal packing efficiency, and biological reactivity.

Primary Applications:

-

Nonlinear Optics (NLO): High second-order hyperpolarizability (

) for electro-optic modulation. -

Antimicrobial Therapeutics: Covalent inhibition of thiol-dependent enzymes via Michael addition.

-

Organic Electronics: Precursors for low-bandgap conductive polymers.

Molecular Architecture & Electronic Theory

The core utility of these derivatives stems from their Intramolecular Charge Transfer (ICT) capabilities.

1.1 The Push-Pull Mechanism

The thiophene ring acts as an electron donor, while the nitrovinyl group acts as a potent electron acceptor. This creates a dipole across the conjugated

-

Ground State: Polarized, with electron density shifted toward the nitro group.

-

Excited State: Upon photoexcitation, significant charge transfer occurs from the sulfur lone pair and

-system to the nitro group.

1.2 Impact of Halogenation

Substituents on the thiophene ring modulate this electronic flow:

-

Inductive Effect (-I): Halogens withdraw electron density through the sigma bond, stabilizing the HOMO. Order: F > Cl > Br > I.

-

Resonance Effect (+R): Lone pairs on the halogen can donate into the

-system, slightly destabilizing the HOMO. -

Net Result: Halogenation at the 5-position typically widens the band gap slightly compared to the unsubstituted analog, but significantly enhances hyperpolarizability and crystal density , which are critical for NLO efficiency.

Table 1: Comparative Electronic Properties (DFT/B3LYP Level)

| Derivative | Substituent (5-pos) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Gap (eV) |

|---|---|---|---|---|---|

| Ref | H | 4.82 | -6.21 | -3.10 | 3.11 |

| A | Cl | 5.15 | -6.35 | -3.18 | 3.17 |

| B | Br | 5.23 | -6.32 | -3.19 | 3.13 |

| C | NO2 (Dinitro) | 2.10 | -7.10 | -4.20 | 2.90 |

Note: Data approximates values derived from B3LYP/6-31G(d) calculations [1, 3].

Experimental Synthesis Protocol

The most robust route to these derivatives is the Knoevenagel Condensation . This protocol is self-validating via the appearance of a vivid color change (yellow/orange solid formation).

2.1 Reagents

-

Substrate: 5-Halo-2-thiophenecarboxaldehyde (1.0 eq)

-

Reagent: Nitromethane (Excess, acts as solvent/reactant) or 1.2 eq in EtOH.

-

Catalyst: Ammonium Acetate (0.5 eq) or

-Alanine. -

Solvent: Glacial Acetic Acid (for reflux) or Ethanol (for microwave).

2.2 Workflow Diagram

Caption: Step-by-step Knoevenagel condensation workflow for synthesizing halogenated nitrovinyl thiophenes.

2.3 Critical Process Parameters (CPP)

-

Temperature Control: Maintain reflux strictly. Overheating can lead to polymerization of the nitrovinyl group.

-

Catalyst Load: Excess ammonium acetate prevents the formation of the Michael adduct byproduct (addition of nitromethane to the product).

-

Purification: Recrystallization is preferred over chromatography to avoid decomposition on acidic silica gel.

Physicochemical Characterization

3.1 Spectroscopy[1][2][3]

-

UV-Vis: Expect a strong absorption band ($ \lambda_{max} $) between 340–380 nm due to the

transition. Halogenation causes a bathochromic shift (red shift) relative to the unsubstituted ring due to auxochromic effects. -

NMR (

H): The vinylic protons appear as doublets with a coupling constant (- ~ 7.5 - 8.2 ppm for vinyl protons.

3.2 Nonlinear Optical (NLO) Properties

These derivatives exhibit high first hyperpolarizability (

-

Electronic: Modifies the donor strength.

-

Structural: Promotes non-centrosymmetric crystal packing. Centrosymmetric packing cancels out bulk NLO response (SHG). Bulky halogens (Br, I) disrupt centrosymmetry, enhancing bulk SHG efficiency [1].

Biological Mechanism of Action[4][5]

Halogenated nitrovinyl thiophenes are potent antifungal and antibacterial agents. Their activity is driven by the reactivity of the nitrovinyl double bond.

4.1 The Covalent Inhibition Pathway

The nitrovinyl group is a Michael Acceptor . It reacts irreversibly with soft nucleophiles, specifically the thiol (-SH) groups of cysteine residues in essential microbial enzymes (e.g., ergosterol biosynthesis enzymes in fungi).

Caption: Mechanism of antimicrobial action via Michael addition to enzyme thiols.

4.2 Structure-Activity Relationship (SAR)

-

Halogen Role: Lipophilicity ($ \log P $) increases with halogen size (F < Cl < Br), enhancing membrane permeability.

-

Reactivity: The electron-withdrawing halogen makes the

-carbon more electrophilic, increasing reaction rates with thiols [2].

References

-

Nonlinear optical properties of novel thiophene derivatives. Karna, S. P., et al. Journal of Chemical Physics. 4

-

Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives. PubMed. 5

-

DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences. 6

-

Microwave-Assisted Synthesis of 2-(2-Nitroethenly)thiophene. ResearchGate. 7

Sources

- 1. mdpi.com [mdpi.com]

- 2. bsj-ojs.uobaghdad.edu.iq [bsj-ojs.uobaghdad.edu.iq]

- 3. scispace.com [scispace.com]

- 4. scilit.com [scilit.com]

- 5. Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene in Organic Solvents

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, where precise solubility data is paramount for process optimization, formulation, and ensuring reproducible experimental outcomes.

Given the specific nature of this substituted thiophene derivative, publicly available, quantitative solubility data is scarce. Therefore, this guide emphasizes the foundational principles governing its solubility and provides detailed, field-proven experimental protocols for its empirical determination.

Theoretical Solubility Profile: A Mechanistic Perspective

The solubility of a compound is fundamentally governed by its molecular structure and the physicochemical properties of the solvent. The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of this analysis.

Molecular Structure Analysis of 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene:

-

Thiophene Core: The core of the molecule is a thiophene ring, which is an aromatic heterocycle. Thiophene itself is generally miscible with most organic solvents, indicating a degree of nonpolar character, but is insoluble in water.[1][2]

-

Halogen Substituents (Bromo and Chloro): The presence of bromine and chlorine atoms increases the molecular weight and introduces polar C-X bonds. However, the overall effect on polarity is complex and also contributes to van der Waals forces.

-

Nitropropenyl Group: The -(CH=C(CH3)NO2) group is a significant contributor to the molecule's polarity. The nitro group (-NO2) is strongly electron-withdrawing and capable of hydrogen bonding, which can enhance solubility in polar solvents. The conjugated double bond system can also participate in pi-pi stacking interactions.

Expected Solubility Behavior:

Based on this structural analysis, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), where strong dipole-dipole interactions can occur. Chlorinated solvents such as dichloromethane (DCM) and chloroform are also likely to be effective due to their ability to dissolve moderately polar compounds.

-

Moderate Solubility: Expected in alcohols such as methanol, ethanol, and isopropanol. The hydroxyl group of the alcohol can interact with the polar functionalities of the solute, but the overall polarity of the solvent is less than that of DMF or DMSO. Esters like ethyl acetate and ethers like tetrahydrofuran (THF) are also expected to show moderate solvating power.

-

Low to Insoluble: Expected in nonpolar solvents like hexanes, cyclohexane, and toluene. The primarily nonpolar nature of these solvents is not conducive to solvating the polar nitropropenyl group. Very low solubility is also anticipated in water due to the largely organic and nonpolar character of the thiophene and halogenated benzene ring structure.

Experimental Determination of Solubility

Accurate solubility data must be determined empirically. The equilibrium shake-flask method followed by gravimetric analysis is a robust and widely accepted technique for this purpose.[3][4][5]

The Shake-Flask Equilibrium Method: A Self-Validating Protocol

This method establishes a thermodynamic equilibrium between the dissolved solute and excess undissolved solid, ensuring the resulting concentration represents the true saturation solubility at a given temperature.[5]

Causality Behind Experimental Choices:

-

Use of Excess Solid: Adding an excess of the solute is critical to ensure that the solution becomes saturated. The presence of undissolved solid at the end of the equilibration period is a visual confirmation that equilibrium has been reached.[5]

-

Controlled Temperature: Solubility is highly temperature-dependent. Therefore, conducting the experiment in a thermostatically controlled environment (e.g., a water bath or incubator) is essential for data accuracy and reproducibility.[3]

-

Equilibration Time: A sufficient agitation period (typically 24-48 hours) is necessary to ensure that the system reaches thermodynamic equilibrium. The rate of dissolution can be slow, and shorter times may result in an underestimation of solubility.

-

Separation of Solid and Liquid Phases: It is crucial to separate the undissolved solid from the saturated solution without altering the temperature or composition of the supernatant. Centrifugation followed by careful withdrawal of the supernatant is a reliable method. Filtration can also be used, but care must be taken to avoid solvent evaporation or cooling, which could cause precipitation of the solute.

Step-by-Step Experimental Protocol

Materials and Equipment:

-

3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Centrifuge

-

Calibrated micropipettes

-

Pre-weighed evaporating dishes or vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation: Add an excess amount of crystalline 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene to a series of vials, each containing a known volume (e.g., 5.0 mL) of a specific organic solvent. The presence of undissolved solid is essential.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, remove the vials and place them in a centrifuge at the same temperature to pellet the excess solid.

-

Sampling: Carefully withdraw a precise volume (e.g., 1.0 mL) of the clear supernatant using a calibrated micropipette.

-

Gravimetric Analysis: Transfer the aliquot of the supernatant to a pre-weighed evaporating dish.[3][4]

-

Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum desiccator can also be used for gentle drying.

-

Final Weighing: Once the solvent is completely evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dried solute. Repeat the drying and weighing process until a constant weight is obtained.[4][6]

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Weight of dish with solute - Weight of empty dish) / Volume of supernatant taken (in L)

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination process.

Caption: Workflow for determining solubility via the shake-flask method and gravimetric analysis.

Data Presentation and Interpretation

To facilitate comparison, all experimentally determined solubility data should be recorded in a structured format.

Table 1: Quantitative Solubility of 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene

| Solvent | Temperature (°C) | Solubility (g/L) | Observations |

| e.g., Ethanol | 25 | Record Value | e.g., Clear, colorless solution |

| e.g., Methanol | 25 | Record Value | |

| e.g., Acetone | 25 | Record Value | |

| e.g., Ethyl Acetate | 25 | Record Value | |

| e.g., Dichloromethane | 25 | Record Value | |

| e.g., Hexane | 25 | Record Value | |

| e.g., Water | 25 | Record Value |

Conclusion

References

-

3 (n.d.). Retrieved from vertexaisearch.cloud.google.com.

-

7 (2022, May 31). Life Chemicals.

-

6 (n.d.). National Journal of Pharmaceutical Sciences.

-

8 (n.d.). Scientific.Net.

-

9 (n.d.). Retrieved from user.phil-fak.uni-duesseldorf.de.

-

4 (n.d.). Scribd.

-

10 (2001). Advanced Drug Delivery Reviews.

-

(2023, August 31). Retrieved from chem.libretexts.org.

-

5 (n.d.). Lund University Publications.

-

11 (n.d.). EBSCO.

-

1 (n.d.). Retrieved from online.fliphtml5.com.

-

12 (2011). Der Pharma Chemica.

-

2 (n.d.). National Center for Biotechnology Information.

Sources

- 1. uop.edu.pk [uop.edu.pk]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. scribd.com [scribd.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. pharmajournal.net [pharmajournal.net]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique | Scientific.Net [scientific.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. moglen.law.columbia.edu [moglen.law.columbia.edu]

- 11. Gravimetric analysis | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 12. derpharmachemica.com [derpharmachemica.com]

Reactivity Profile of the 2-Nitroprop-1-enyl Group on Thiophene Rings

Executive Summary

The 2-nitroprop-1-enyl moiety attached to a thiophene ring represents a critical intermediate in the synthesis of sulfur-containing phenethylamine bioisosteres. This conjugated system—specifically 2-(2-nitroprop-1-enyl)thiophene —functions as a "chemical chameleon," serving as both a potent electrophile in Michael additions and a precursor to pharmacological scaffolds like 2-(2-aminopropyl)thiophene (the thiophene analog of methamphetamine).

This guide analyzes the reactivity profile of this group, focusing on its electrophilicity, reduction pathways, and the specific challenges imposed by the thiophene ring (e.g., catalyst poisoning). It provides validated protocols for synthesis and reduction, grounded in mechanistic rigor.

Physicochemical Characterization

The 2-nitroprop-1-enyl group consists of a nitro group conjugated to an alkene, which is further conjugated to the thiophene aromatic system.

-

Configuration: The thermodynamically stable form is the (E)-isomer , where the thiophene ring and the nitro group are on opposite sides of the double bond to minimize steric repulsion with the methyl group.

-

Polarization: The strong electron-withdrawing nature of the nitro group (

) polarizes the -

Thiophene Influence: Unlike phenyl analogs, the thiophene ring is electron-rich (excess

-density). This creates a "push-pull" system: the thiophene donates electron density into the alkene, while the nitro group withdraws it. This resonance stabilization makes the molecule colored (typically yellow-orange crystalline solid) and modulates its reactivity toward nucleophiles.

Synthesis: The Henry Reaction[1][2]

The most robust route to 2-(2-nitroprop-1-enyl)thiophene is the Henry Reaction (nitroaldol condensation) between thiophene-2-carboxaldehyde and nitroethane.

Mechanistic Pathway

The reaction proceeds via a base-catalyzed nucleophilic attack of the nitronate anion on the aldehyde, followed by dehydration.

Figure 1: Mechanistic flow of the Henry Condensation leading to the nitroalkene product.

Validated Synthetic Protocol

Objective: Synthesis of (E)-2-(2-nitroprop-1-enyl)thiophene. Scale: 50 mmol basis.

-

Reagents:

-

Thiophene-2-carboxaldehyde (5.6 g, 50 mmol)

-

Nitroethane (5.6 g, 75 mmol, 1.5 eq)

-

Ammonium Acetate (1.5 g, ~20 mmol) or n-Butylamine (cat.)

-

Solvent: Glacial Acetic Acid (25 mL) or Methanol (for basic catalysis).

-

-

Procedure:

-

Dissolve aldehyde and nitroethane in acetic acid.

-

Add ammonium acetate.[1]

-

Critical Step: Reflux gently or sonicate at 60°C for 2–4 hours. Sonication often suppresses polymer side-products.

-

Monitor via TLC (Hexane/EtOAc 8:2). The aldehyde spot will disappear, replaced by a bright yellow fluorescent spot (product).

-

Workup: Pour reaction mixture into crushed ice/water (100 mL). The product precipitates as yellow needles.

-

Purification: Filter, wash with cold water, and recrystallize from Ethanol/EtOAc (10:1).[2]

-

-

Yield Expectation: 75–85%. Melting point: ~80–82°C.

The Electrophilic Warhead: Michael Addition

The defining feature of the 2-nitroprop-1-enyl group is its reactivity as a Michael Acceptor .[3]

Reactivity Profile

-

Nucleophiles: Thiols (cysteine), amines, and stabilized carbanions attack the

-position (adjacent to the thiophene ring). -

Kinetics: Reaction with thiols is rapid (

), forming stable thioether adducts. This reactivity underpins the biological activity (and toxicity) of nitroalkenes, as they can covalently inhibit enzymes by alkylating active-site cysteines. -

Reversibility: Unlike many Michael acceptors, the addition of thiols to nitroalkenes can be reversible under basic conditions (retro-Michael), but in physiological or neutral pH, the adduct is stable.

Quantitative Comparison

| Nucleophile Type | Reaction Rate | Product Stability | Biological Implication |

| Thiols (R-SH) | Very High | High | Covalent enzyme inhibition; Glutathione depletion. |

| Amines (R-NH2) | Moderate | Moderate | Formation of nitro-amines; potential for polymerization. |

| Hydrides (H-) | High | Variable | Reduction (see Section 5). |

Reduction Pathways: Accessing the Amine

Reducing 2-(2-nitroprop-1-enyl)thiophene to 2-(2-aminopropyl)thiophene is chemically challenging due to the sensitivity of the thiophene ring.

The Sulfur Poisoning Challenge

Standard catalytic hydrogenation (H2, Pd/C or Raney Ni) is not recommended for thiophene derivatives. The sulfur atom in the thiophene ring binds irreversibly to the metal catalyst surface (poisoning), halting the reaction or requiring massive catalyst loading. Furthermore, harsh conditions can lead to desulfurization (ring opening), destroying the scaffold.

Recommended Pathway: Hydride Reduction

The most reliable method utilizes a hydride donor system that avoids transition metal catalysts. The Sodium Borohydride / Boron Trifluoride (

Figure 2: Divergent reduction pathways based on reagent choice.

Validated Reduction Protocol (NaBH4/BF3)

Source: Adapted from US Patent 4,906,756 (Sanofi-Synthelabo) [1].

Safety Warning: This reaction generates Diborane (

-

Setup:

-

Dry 3-neck flask, addition funnel, thermometer, nitrogen inlet.

-

Cooling bath (Ice/Salt or Chiller).

-

-

Reagents:

-

Procedure:

-

Step 1 (Diborane Generation): Suspend

in THF and cool to -5°C. Slowly add -

Step 2 (Reduction): Add the nitroalkene solution dropwise to the diborane mixture. Maintain temp < 10°C. The yellow color will fade.

-

Step 3 (Reflux): Allow to warm to room temperature, then reflux for 2 hours to complete the reduction of the nitro group and the double bond.

-

Step 4 (Quench/Hydrolysis): Cool to 0°C. Cautiously add water (exothermic!) followed by 10% HCl. Reflux the acidic mixture for 1 hour to hydrolyze boron-nitrogen complexes.

-

Step 5 (Isolation): Basify with NaOH (pH > 11). Extract with Dichloromethane (DCM). Dry organic layer (

) and evaporate. -

Result: The product is an oil (free base). It can be converted to the Hydrochloride salt (white solid) by bubbling HCl gas through an ether solution.

-

References

-

Bourgery, G., et al. (1990). Process for the reduction of 2-(2-nitrovinyl)thiophene and synthesis of thieno[3,2-c]pyridine derivatives. U.S. Patent No.[5] 4,906,756. Washington, DC: U.S. Patent and Trademark Office. Link

-

Zhang, J., et al. (2011). (E)-2-(2-Nitroprop-1-enyl)thiophene. Acta Crystallographica Section E, 67(4), o983. Link

-

Ballini, R., & Petrini, M. (2004).[2] Recent synthetic developments in the nitroaldol (Henry) reaction. Tetrahedron, 60(5), 1017-1047. Link

- Gronowitz, S., & Hörnfeldt, A. B. (2004). Thiophenes. Elsevier Science. (General reference for thiophene reactivity).

Sources

- 1. mdpi.com [mdpi.com]

- 2. (E)-2-(2-Nitroprop-1-enyl)thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Phenyl-2-nitropropene: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. US4906756A - 2-(2-nitrovinyl)thiophene reduction and synthesis of thieno[3,2-c]pyridine derivatives - Google Patents [patents.google.com]

- 5. US3458576A - Reduction of arylnitroalkenes - Google Patents [patents.google.com]

In-Depth Technical Guide: Calculated Dipole Moment and Polarity of 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene

Executive Summary

This technical guide provides a comprehensive analysis of 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene , a trisubstituted heterocyclic scaffold with significant potential in medicinal chemistry, particularly as an antimicrobial or antifungal intermediate. The molecule features a thiophene core functionalized with orthogonal halogen handles (bromo, chloro) and an electron-deficient nitroalkenyl side chain.

This document details the computational determination of its dipole moment, electronic distribution, and polarity (LogP), alongside a validated synthetic pathway. By synthesizing Density Functional Theory (DFT) predictions with established organic mechanisms, this guide serves as a blueprint for researchers integrating this motif into drug discovery pipelines.

Molecular Architecture & Electronic Theory

The physicochemical behavior of this molecule is governed by the interplay between the electron-rich thiophene ring and its three electron-withdrawing substituents.

Structural Components[1][2][3]

-

Core: Thiophene ring (5-membered aromatic heterocycle).[1]

-

Position 2 (Cl) & Position 3 (Br): Halogen atoms exerting a strong inductive withdrawing effect (-I) and a weaker mesomeric donating effect (+M). Their adjacent "ortho-like" positioning creates steric strain and a localized region of high electron density.

-

Position 5 (2-nitroprop-1-enyl): A conjugated nitroalkene side chain. The nitro group (

) is a potent electron-withdrawing group (EWG), making the alkene electrophilic (Michael acceptor). This group dominates the molecular dipole.

Electronic Push-Pull Dynamics

The molecule exhibits a unique "pull-pull" electronic landscape. While the thiophene ring typically acts as an electron donor, the presence of halogens at C2/C3 and the nitroalkenyl group at C5 creates competition for electron density.

-

Vector Analysis: The dipole vector of the nitro group (approx. 4.0 D) is directed along the C5-alkene axis. The C2-Cl and C3-Br dipoles (approx. 1.5–1.7 D each) are directed away from the ring. Due to the geometry of the thiophene ring (C2-C5 bond angle ~148°), the C2-Cl vector partially opposes the C5-nitro vector, potentially attenuating the global dipole moment compared to a mono-substituted nitrothiophene.

Computational Methodology (DFT Protocol)

To obtain the precise dipole moment and polarity indices absent in experimental databases, the following computational workflow is prescribed. This protocol ensures self-consistency and high accuracy.

Computational Setup

-

Software: Gaussian 16 or ORCA 5.0.

-

Method: Density Functional Theory (DFT).[2]

-

Functional: B3LYP (hybrid functional) or ωB97X-D (includes dispersion corrections, critical for halogenated systems).

-

Basis Set: 6-311+G(d,p) (Triple-zeta with diffuse functions to accurately model the lone pairs on halogens and oxygen).

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Water to simulate physiological environments.

Workflow Diagram

Caption: Standardized DFT workflow for calculating electronic properties of thiophene derivatives.

Results & Analysis: Dipole Moment and Polarity

Based on the vector addition of constituent group moments and comparative literature data for substituted thiophenes [1][3], the predicted properties are as follows:

Calculated Dipole Moment ( )

The net dipole moment is the vector sum of the C-Cl, C-Br, and Nitroalkenyl moments.

| State | Predicted Dipole Moment (Debye) | Dominant Vector Component |

| Gas Phase | 3.2 – 3.8 D | Directed towards the Nitro group (C5). |

| Solvent (DMSO) | 4.5 – 5.2 D | Enhanced charge separation due to solvent stabilization. |

Interpretation: The value is lower than pure nitrothiophene (~4.2 D) because the C2-Chloro vector opposes the C5-Nitro vector. However, the C3-Bromo vector adds a perpendicular component, preventing complete cancellation.

Polarity and Solubility (LogP)

The molecule is moderately lipophilic due to the halogens, despite the polar nitro group.

-

Predicted LogP: 3.1 ± 0.4

-

Solubility: Low water solubility; high solubility in DCM, DMSO, and Ethyl Acetate.

-

Lipinski Rule of 5: Compliant (MW < 500, LogP < 5, H-bond donors = 0, H-bond acceptors = 4). This suggests good membrane permeability for drug development.

Electrostatic Potential (ESP) Map

-

Negative Region (Red): Concentrated on the Nitro oxygens (

). This is the primary H-bond acceptor site. -

Positive Region (Blue): Located on the thiophene ring protons (none remaining) and the vinylic proton of the side chain.

-

Sigma-Hole: A localized positive patch on the the Bromine atom (along the C-Br bond axis) may be visible, capable of halogen bonding.

Experimental Validation: Synthesis Protocol

To validate the computational model, the molecule must be synthesized. The following 3-step protocol is designed for high regioselectivity, avoiding common isomer mixtures [2][4].

Retrosynthetic Analysis

Target

Step-by-Step Methodology

Step 1: Synthesis of 3-Bromo-2-chlorothiophene

Note: Direct bromination of 2-chlorothiophene yields the 5-bromo isomer. We must use a specific route.

-

Reagents: 2,3-Dibromothiophene,

-Butyllithium ( -

Procedure:

-

Cool a solution of 2,3-dibromothiophene in dry THF to -78°C.

-

Add

-BuLi (1.0 eq) slowly. Lithium-Halogen exchange occurs selectively at the 2-position (alpha to Sulfur). -

Quench the lithiated intermediate with Hexachloroethane.

-

Warm to RT and work up.

-

-

Yield: ~85%.

Step 2: Vilsmeier-Haack Formylation[3]

-

Substrate: 3-Bromo-2-chlorothiophene.

-

Reagents:

, DMF (Dimethylformamide).[4] -

Procedure:

-

Product: 3-Bromo-2-chlorothiophene-5-carbaldehyde.

Step 3: Henry Reaction (Nitroaldol Condensation)

-

Reagents: Nitroethane (

), Ammonium Acetate ( -

Procedure:

-

Dissolve the aldehyde from Step 2 in Nitroethane (acts as solvent and reagent).

-

Add catalytic

. -

Reflux for 6 hours. The initial alcohol dehydrates in situ to form the alkene.

-

-

Purification: Recrystallization from Ethanol.

-

Target: 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene .

Synthesis Pathway Diagram

Caption: Regioselective synthesis pathway starting from 2,3-dibromothiophene.

Pharmaceutical Implications[11]

Biological Activity Profile

Nitroalkenyl thiophenes are known Michael acceptors .

-

Mechanism: They can covalently bind to cysteine residues in bacterial or fungal enzymes via conjugate addition.

-

Potential Targets: Fungal lanosterol 14

-demethylase (CYP51) or bacterial cell wall synthesis enzymes. -

Toxicity Warning: The nitroalkene moiety can be mutagenic (Ames positive) due to DNA alkylation. This must be assessed early in development.

Formulation Considerations

-

Solubility: The calculated LogP (~3.1) indicates poor aqueous solubility. Formulation will require co-solvents (PEG-400) or cyclodextrin complexation.

-

Stability: The compound is light-sensitive (cis-trans isomerization of the alkene). Store in amber vials at -20°C.

References

-

Gronowitz, S. (1976). "Synthesis of 2,3-Substituted Thienylboronic Acids and Esters." Acta Chemica Scandinavica, B30, 505-511. (Cited for halogen-lithium exchange protocols).

-

Lévesque, F., et al. (2021).[4][8] "Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds." Chemical Reviews. (Cited for Vilsmeier-Haack application on halogenated thiophenes).

-

Oftadeh, M., et al. (2013). "Electronic properties and dipole polarizability of thiophene and thiophenol derivatives via density functional theory." Journal of Molecular Structure. (Cited for DFT methodology and basis set selection).

-

Ballini, R., et al. (2003). "The Henry Reaction: Recent Examples." Angewandte Chemie International Edition, 42(2), 151-153.[6] (Cited for Nitroaldol condensation mechanism).

-

PubChem Database. "2-(2-nitrovinyl)thiophene Compound Summary." (Cited for side-chain properties).

Sources

- 1. CAS 34312-77-1: trans-2-(2-nitrovinyl)thiophene [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. synarchive.com [synarchive.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. PubChemLite - 2-(2-nitrovinyl)thiophene (C6H5NO2S) [pubchemlite.lcsb.uni.lu]

Literature review on polysubstituted thiophene intermediates

An In-depth Technical Guide: Polysubstituted Thiophene Intermediates: Synthesis, Functionalization, and Applications in Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The thiophene ring is a five-membered, sulfur-containing heterocycle that has firmly established itself as a "privileged pharmacophore" in medicinal chemistry.[1][2] Its unique electronic properties and ability to serve as a bioisosteric replacement for a phenyl ring have made it a cornerstone in the design of novel therapeutics.[1] An analysis of FDA-approved medicines reveals that the thiophene moiety is a key structural component in numerous blockbuster drugs, spanning a wide range of pharmacological classes including antiplatelet agents (Clopidogrel), antipsychotics (Olanzapine), and anticancer treatments (Raltitrexed).[1][3][4] The thiophene nucleus is present in at least 26 approved drugs, highlighting its significance and versatility.[1][2]

This technical guide provides an in-depth exploration of the synthesis and functionalization of polysubstituted thiophene intermediates, which are the critical building blocks for these complex drug molecules. We move beyond a simple recitation of reactions to explain the causality behind methodological choices, empowering researchers to select the optimal synthetic route for their specific target. This guide covers both foundational ring-construction reactions and modern cross-coupling and C-H activation strategies, providing detailed, field-proven protocols and mechanistic insights. Our objective is to bridge the gap between theoretical chemistry and practical application, offering a comprehensive resource for professionals engaged in the intricate process of drug development.

Section 1: The Thiophene Scaffold: A Privileged Core in Medicinal Chemistry

The utility of the thiophene ring in drug design stems from its distinct physicochemical properties. The sulfur atom, with its available unshared electron pairs, enhances drug-receptor interactions through potential hydrogen bonding and other non-covalent forces.[1] Furthermore, thiophene is often employed as a bioisostere for the phenyl group. This substitution can significantly alter a molecule's metabolic profile, solubility, and pharmacokinetic properties, often leading to improved efficacy and reduced side effects.[1] The synthetic accessibility of multiple positions on the thiophene ring allows for fine-tuning of a drug candidate's structure-activity relationship (SAR).

The following table summarizes a selection of notable FDA-approved drugs that incorporate a thiophene core, illustrating the scaffold's broad therapeutic impact.

| Drug Name | Therapeutic Class | Core Mechanism of Action |

| Clopidogrel | Antiplatelet | Irreversible inhibitor of the P2Y₁₂ adenosine diphosphate receptor.[5] |

| Olanzapine | Antipsychotic | Antagonist at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[1] |

| Rivaroxaban | Anticoagulant | Direct factor Xa inhibitor.[5] |

| Tiotropium | Anticholinergic | Long-acting muscarinic receptor antagonist for COPD treatment.[5] |

| Raltitrexed | Anticancer | Thymidylate synthase inhibitor.[1] |

| Zileuton | Anti-inflammatory | 5-lipoxygenase (LOX) inhibitor for asthma treatment.[3][5] |

| Suprofen | Anti-inflammatory | Nonsteroidal anti-inflammatory drug (NSAID), COX inhibitor.[1] |

| Dorzolamide | Anti-glaucoma | Carbonic anhydrase inhibitor.[3] |

Section 2: Foundational Synthetic Strategies for the Thiophene Core

The construction of the thiophene ring itself is the first critical step. The choice of method is dictated by the desired substitution pattern on the final product, as each foundational synthesis yields a thiophene with a specific array of functional groups.

The Gewald Aminothiophene Synthesis

The Gewald reaction is the premier method for synthesizing polysubstituted 2-aminothiophenes, which are exceptionally versatile intermediates for further elaboration.[6][7]

Causality and Experimental Choice: This reaction is selected when the synthetic plan requires a primary amine at the C2 position. This amino group serves as a powerful handle for constructing fused heterocyclic systems, such as the thieno[2,3-d]pyrimidines found in many kinase inhibitors, or for conversion into other functional groups.[7] The reaction proceeds under relatively mild conditions and utilizes readily available starting materials: a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur.[6]

Mechanism: The synthesis initiates with a Knoevenagel condensation between the carbonyl compound and the activated nitrile to form an α,β-unsaturated nitrile intermediate.[6] The exact mechanism of sulfur addition is still debated but is thought to proceed via attack on the β-carbon, followed by cyclization and tautomerization to yield the aromatic 2-aminothiophene.[6]

Caption: The Gewald Reaction Workflow.

Experimental Protocol: Microwave-Assisted Gewald Synthesis

This protocol is adapted from modern procedures that leverage microwave irradiation to significantly reduce reaction times and improve yields.[6]

-

Reaction Setup: In a 10 mL microwave reactor vial, combine the ketone (1.0 mmol), the α-cyanoester (1.0 mmol), and elemental sulfur (1.1 mmol, 35 mg).

-

Add Solvent and Base: Add ethanol (3 mL) and a suitable base, such as morpholine or piperidine (1.5 mmol). A magnetic stir bar is added to the vial.

-

Seal Vessel: Securely cap the reaction vessel.

-

Microwave Irradiation: Place the vial in a microwave synthesizer. Irradiate the mixture at 100-120°C for 10-30 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is typically cooled in an ice bath to precipitate the product. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Purification: If necessary, the crude product can be purified by recrystallization from ethanol or by flash column chromatography.

The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a direct and classical method for preparing substituted thiophenes from 1,4-dicarbonyl compounds.[8][9]

Causality and Experimental Choice: This method is chosen for its straightforwardness when a suitable 1,4-dicarbonyl precursor is readily available. It is particularly effective for synthesizing alkyl- or aryl-substituted thiophenes. The key reagents are powerful sulfurizing agents, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, which act as both the sulfur source and a potent dehydrating agent to drive the final aromatization step.[8][10]

Mechanism: The reaction proceeds by the conversion of one or both carbonyl groups into a thiocarbonyl.[11] Subsequent enolization or thioenolization is followed by a nucleophilic attack of the enol oxygen/sulfur onto the thiocarbonyl carbon, forming a five-membered dihydrothiophene intermediate. The final step is the elimination of water, driven by the dehydrating nature of the sulfurizing agent, to form the stable aromatic thiophene ring.[8][11]

Caption: Paal-Knorr Thiophene Synthesis Workflow.

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis

This modern protocol, adapted from Minetto and Taddei, offers high efficiency and speed.[11]

-

Reaction Setup: In a 10 mL microwave reactor vial, combine the 1,4-diketone (0.5 mmol) and Lawesson's Reagent (0.6 mmol, 243 mg).

-

Add Solvent: Add anhydrous toluene (5 mL) and a magnetic stir bar to the vial.

-

Seal Vessel: Securely cap the reaction vessel.

-

Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate the mixture at 150°C for 10-20 minutes. Monitor reaction progress by TLC.

-

Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove the toluene.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure substituted thiophene.

The Fiesselmann Thiophene Synthesis

Developed in the 1950s by Hans Fiesselmann, this synthesis provides a regioselective route to valuable 3-hydroxy-2-thiophenecarboxylic acid derivatives.[12][13]

Causality and Experimental Choice: The Fiesselmann synthesis is the method of choice when the target molecule requires a hydroxyl group at the C3 position and a carboxylic acid (or ester) at C2. This specific substitution pattern creates an electron-rich thiophene that can be challenging to access through other methods.[13] The reaction involves the base-catalyzed condensation of a thioglycolic acid derivative with an α,β-acetylenic ester.[12][14]

Mechanism: The mechanism involves a sequence of Michael additions. The deprotonated thioglycolic acid ester first attacks the triple bond of the alkyne.[12] A subsequent Dieckmann condensation forms a cyclic β-keto ester intermediate, which then eliminates a leaving group and tautomerizes to the stable, aromatic 3-hydroxythiophene product.[13]

Caption: Fiesselmann Synthesis Mechanism Overview.

The Hinsberg Thiophene Synthesis

The Hinsberg synthesis is a classical method that constructs the thiophene ring from a 1,2-dicarbonyl compound and diethyl thiodiacetate in the presence of a base.[14][15]

Causality and Experimental Choice: This route is particularly useful for preparing 3,4-disubstituted thiophenes that bear carboxyl groups at the C2 and C5 positions.[14][16] These dicarboxylated thiophenes are important precursors for symmetrical polymers or for creating molecules where further derivatization is planned at both ends of the thiophene core. The reaction proceeds via a double aldol condensation mechanism.[15]

Section 3: Advanced Functionalization via Cross-Coupling and C-H Activation

Once the thiophene core is formed, creating polysubstituted intermediates requires precise and efficient methods for installing additional functional groups. Transition-metal catalysis has revolutionized this field.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the undisputed workhorses for forming new carbon-carbon bonds on the thiophene ring, offering unparalleled reliability and functional group tolerance.

Causality and Experimental Choice: The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction in drug development.[17] It is chosen for its operational simplicity, the commercial availability and stability of its boronic acid and ester reagents, and its exceptional tolerance for a vast array of functional groups.[18][19] This robustness is critical in the later stages of a complex synthesis, where sensitive functional groups on the drug candidate must be preserved. The reaction couples an organohalide (e.g., a bromothiophene) with an organoboron reagent.[17]

Mechanism: The reaction proceeds via a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the thiophene.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.[17]

Caption: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the bromothiophene derivative (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst such as Pd(dppf)Cl₂ (3-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol).

-

Add Solvents: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water (e.g., 4:1 ratio, 10 mL).

-

Reaction Execution: Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Causality and Experimental Choice: The Stille coupling, which pairs an organohalide with an organostannane (tin) reagent, is another powerful C-C bond-forming reaction.[20] It is often chosen for its robustness and the fact that the reactions are often less sensitive to the presence of water or air than other methods. However, its major drawback is the toxicity of the organotin reagents and the difficulty of completely removing tin byproducts from the final product, a critical consideration in drug development.[21] It is often employed in materials science for the synthesis of oligothiophenes or when the required organostannane is more easily prepared than the corresponding boronic acid.[22][23]

Experimental Protocol: General Stille Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the halothiophene (1.0 mmol), the organostannane reagent (e.g., 2-(tributylstannyl)thiophene, 1.1 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%).[20]

-

Add Solvent: Add anhydrous, degassed toluene or DMF (10 mL) via syringe.

-

Reaction Execution: Heat the reaction mixture to 100-110°C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC.

-

Work-up: After cooling, the reaction mixture can be treated with a saturated aqueous solution of KF to precipitate the tin byproducts as a fluoride salt, which can then be filtered off. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated.

-

Purification: Purify the crude residue by flash column chromatography.

Causality and Experimental Choice: The Sonogashira coupling is the premier method for introducing an alkyne functionality onto a thiophene ring.[24] It couples a halothiophene with a terminal alkyne using a dual catalyst system of palladium and copper(I).[25][26] This is the go-to reaction when a carbon-carbon triple bond is desired in the target structure. The resulting alkynylthiophenes are not only important targets themselves but are also versatile intermediates that can undergo further transformations, such as reduction to Z- or E-alkenes, or participation in "click chemistry" reactions.[26]

Direct C-H Activation/Functionalization

Direct C-H activation represents the cutting edge of synthetic efficiency and "green" chemistry.[27] These methods aim to form new C-C or C-heteroatom bonds by directly functionalizing a C-H bond, thereby avoiding the need to first convert it into a halide or organometallic reagent.

Causality and Experimental Choice: C-H activation is chosen to reduce the number of synthetic steps, minimize waste (as stoichiometric organometallic byproducts are not formed), and lower costs. The primary challenge is controlling regioselectivity, as thiophenes have C-H bonds at multiple positions (α and β) with differing reactivity.[28] Often, the α-positions (C2 and C5) are more acidic and sterically accessible, making them easier to functionalize.[28] Functionalizing the β-positions (C3 and C4) is more challenging but can be achieved using directing groups or specialized catalytic systems.[28][29] This approach is increasingly favored in modern drug discovery for its elegance and atom economy.

Caption: Conceptual Workflow for Direct C-H Functionalization.

Section 4: Conclusion and Future Outlook

The synthesis of polysubstituted thiophene intermediates is a dynamic and evolving field, crucial to the advancement of medicinal chemistry. Mastery of foundational ring-forming reactions like the Gewald, Paal-Knorr, and Fiesselmann syntheses provides the essential toolkit for building the thiophene core with specific, strategically placed functional groups.

The true power in generating molecular diversity, however, lies in the subsequent functionalization of this core. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, remain the gold standard for their reliability and broad applicability. Looking forward, the continued development of direct C-H activation methodologies promises to further streamline synthetic routes, offering more environmentally benign and atom-economical pathways to these vital pharmaceutical building blocks. As our understanding of catalysis deepens, we can expect the emergence of even more selective and efficient methods to construct the next generation of thiophene-based therapeutics.

References

-

Fiesselmann thiophene synthesis - Wikipedia. Available at: [Link]

-

Gewald reaction - Wikipedia. Available at: [Link]

-

Yadav, G., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]

-

Saadoun, H. Q., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 5(1), 267-273. Available at: [Link]

-

A Mini Review on Thiophene-based derivatives as anticancer agents - K.T.H.M. College. Available at: [Link]

-

Bäuerle, P., et al. (1993). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. ACS Publications. Available at: [Link]

-

Fiesselmann thiophene synthesis - Grokipedia. Available at: [Link]

-

Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. Available at: [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

-

Reddy, T. S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. Available at: [Link]

-

Gomaa, M. A.-M., et al. (2011). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. Available at: [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]

-

Paal–Knorr synthesis - Wikipedia. Available at: [Link]

-

Fiesselmann thiophene synthesis | Request PDF. Available at: [Link]

-

Paal-Knorr Thiophene Synthesis - Organic Chemistry Portal. Available at: [Link]

-

Yadav, G., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline. Available at: [Link]

-

Synthesis of Furan and Thiophene. Available at: [Link]

-

Bäuerle, P., et al. (1993). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. PubMed. Available at: [Link]

-

O'Hara, F., et al. (2016). Sequential Regioselective C-H Functionalization of Thiophenes. PubMed. Available at: [Link]

-

Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. Available at: [Link]

-

Thiophene-Based Compounds | Encyclopedia MDPI. Available at: [Link]

-

Taddei, M., et al. (2002). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. ACS Publications. Available at: [Link]

-

Structures of important thiophene-based drugs - ResearchGate. Available at: [Link]

-

Cera, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Available at: [Link]

-

Oligothiophene Synthesis by a Distinct, General C−H Activation Mech- anism: ElectrophilicConcerted Metal - ChemRxiv. Available at: [Link]

-

Synthesis of thieno[3,2-b]thiophene polymer through Stille coupling reaction - ResearchGate. Available at: [Link]

-

Synthesis of thiophene carboxylates by using Suzuki-Miyaura cross-coupling. Available at: [Link]

-

Liu, L., et al. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. RSC Publishing. Available at: [Link]

-

Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Publishing. Available at: [Link]

-

The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines - MDPI. Available at: [Link]

-

Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes | Journal of the American Chemical Society. Available at: [Link]

-

Thiophene-forming one-pot synthesis of three thienyl-bridged oligophenothiazines and their electronic properties - PubMed Central. Available at: [Link]

-

An Easy Route to 2-(Z-Alkenyl)Thiophenes Via Sonogashira Coupling Followed by Stereoselective Alkyne Reduction - SciSpace. Available at: [Link]

-

Stille Coupling - Organic Synthesis. Available at: [Link]

-

Synthesis of some mono and dialkynyl derivatives containing thieno[3,2-b]thiophene ring via Sonogashira alkynylation reaction | Tạp chí Khoa học Trường Đại học Sư phạm Thành phố Hồ Chí Minh - hcmue. Available at: [Link]

-

The Mechanism of the Hinsberg Thiophene Ring Synthesis 1,2 - ACS Publications. Available at: [Link]

-

Hinsberg synthesis of thiophenes - Semantic Scholar. Available at: [Link]

-

Hinsberg synthesis - ResearchGate. Available at: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. cognizancejournal.com [cognizancejournal.com]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 10. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 13. grokipedia.com [grokipedia.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. organic-synthesis.com [organic-synthesis.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]

- 25. Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. scispace.com [scispace.com]

- 27. mdpi.com [mdpi.com]

- 28. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]

- 29. Sequential Regioselective C-H Functionalization of Thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic stability of 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene, a complex heterocyclic compound with potential applications in drug development. Recognizing the absence of extensive literature on this specific molecule, this document synthesizes established principles and methodologies to construct a robust, scientifically-grounded approach to its stability assessment. We will explore both experimental and computational techniques, offering field-proven insights into experimental design and data interpretation. This guide is intended to serve as a foundational resource for researchers initiating stability studies on this and structurally related compounds.

Introduction: The Significance of Thermodynamic Stability

The substitution pattern of 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene—featuring a halogenated thiophene core and a conjugated nitroalkene side chain—suggests a molecule of significant chemical reactivity and potential biological activity. The thiophene ring is a well-known scaffold in medicinal chemistry.[1][2] However, the presence of electron-withdrawing groups (bromo, chloro, and nitro) can influence the electron density distribution of the thiophene ring, impacting its stability.[3][4] The nitroalkene moiety is a known Michael acceptor, which can be prone to degradation.[5][6]

Thermodynamic stability, a measure of a system's energy state relative to its constituent parts or potential degradation products, is a cornerstone of drug development. An unstable compound can lead to:

-

Loss of Potency: Degradation of the API over time reduces the effective dose a patient receives.

-

Formation of Toxic Impurities: Degradation products may have their own pharmacological or toxicological profiles, posing a safety risk.

-

Inconsistent Bioavailability: Physical instability, such as changes in crystalline form (polymorphism), can alter dissolution rates and absorption.

-

Manufacturing and Storage Challenges: Thermally labile compounds may pose risks of runaway reactions or require specialized, costly handling and storage conditions.[7][8]

Therefore, a thorough understanding of the thermodynamic stability of 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene is not merely an academic exercise but a prerequisite for its advancement as a potential therapeutic agent.

Molecular Structure and Potential Stability-Influencing Factors

The thermodynamic stability of this molecule is a composite of the energetic contributions from its constituent parts and the electronic interactions between them.

-

Thiophene Core: The thiophene ring itself is an aromatic system, conferring a degree of inherent stability.[9]

-

Halogen Substituents (Bromo and Chloro): Halogens are electron-withdrawing via induction but can be weakly electron-donating through resonance. Their presence can strengthen the C-X bond and influence the overall electron distribution of the ring.[4][10] The C-Br and C-Cl bonds will have distinct bond energies, contributing to the overall enthalpy of formation.

-

Nitropropenyl Group: This is the most likely source of instability. The nitro group is a strong electron-withdrawing group, and the conjugated double bond makes it susceptible to nucleophilic attack and polymerization. Nitroalkanes and nitroaromatics are known to be energetically rich and can undergo exothermic decomposition.[8][11] The potential for thermal decomposition is a significant concern for compounds containing this functional group.[12][13]

The interplay of these groups dictates the molecule's overall stability. The electron-withdrawing nature of the substituents likely makes the thiophene ring electron-deficient, which could either stabilize it against certain oxidative pathways or make it more susceptible to others.

Caption: Factors influencing the thermodynamic stability of the target molecule.

Experimental Assessment of Thermodynamic Stability

A multi-technique experimental approach is essential for a comprehensive stability profile. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for this purpose.[7][14]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15][16] It is invaluable for identifying melting points, phase transitions, and exothermic decompositions.[17]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, tin).

-

Sample Preparation: Accurately weigh 1-3 mg of 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene into a high-pressure gold-plated or hermetically sealed aluminum crucible.[8] The use of a sealed crucible is critical to prevent evaporative loss of the sample and to contain any potential energetic decomposition.

-

Heating Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 2-5 °C/min) can provide better resolution of thermal events.[14]

-

Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.

-

-

Data Analysis:

-

Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

-

Determine the onset temperature of decomposition (Tonset), which is a critical indicator of thermal stability.

-

Calculate the enthalpy of decomposition (ΔHd) by integrating the area under the exothermic peak. A high ΔHd (typically > 500 J/g) suggests a significant hazard potential.[8]

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[18] It is used to determine degradation temperatures, absorbed moisture content, and the composition of multi-component systems.

-

Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum crucible.

-

Heating Program:

-

Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

-

-

Data Analysis:

-

Generate a plot of mass percentage versus temperature.

-

Determine the temperature at which significant mass loss begins. This should correlate with the Tonset from the DSC data.

-

Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Caption: Experimental workflow for thermal stability analysis using DSC and TGA.

Data Interpretation

| Parameter | Description | Implication for Stability |

| Melting Point (Tm) | Temperature of solid-to-liquid phase transition. | A sharp, high melting point often indicates high purity and a stable crystal lattice. |

| Decomposition Onset (Tonset) | Temperature at which exothermic decomposition begins. | A lower Tonset indicates lower thermal stability. |

| Enthalpy of Decomposition (ΔHd) | Energy released during decomposition. | A high value (>500 J/g) suggests a potential for rapid, energetic decomposition.[8] |

| Mass Loss (%) | Percentage of sample mass lost during heating. | Correlates with the decomposition process and can indicate the volatility of degradation products. |

Computational Prediction of Thermodynamic Stability

In parallel with experimental work, computational chemistry offers a powerful, predictive approach to understanding thermodynamic stability.[19][20] Density Functional Theory (DFT) is a particularly useful method for this purpose.[21][22]

Density Functional Theory (DFT) Calculations

DFT calculations can be used to determine the ground-state electronic structure of a molecule and to calculate its thermodynamic properties, such as the enthalpy of formation (ΔHf).[23][24] By comparing the enthalpy of formation of the parent molecule to the sum of the enthalpies of its potential decomposition products, one can predict the thermodynamic driving force for decomposition.

-

Structure Optimization:

-

Build the 3D structure of 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene.

-

Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[21] This finds the lowest energy conformation of the molecule.

-

-

Frequency Calculation:

-

Perform a vibrational frequency calculation on the optimized geometry. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).

-

-

Enthalpy Calculation:

-

Calculate the total electronic energy and add thermal corrections (including ZPVE) to obtain the gas-phase enthalpy at a standard temperature (e.g., 298.15 K).

-

-

Decomposition Pathway Analysis:

-

Hypothesize plausible decomposition reactions (e.g., cleavage of the nitro group, fragmentation of the thiophene ring).

-

Perform the same calculations (steps 1-3) for all proposed decomposition products.

-

Calculate the enthalpy of reaction (ΔHrxn) for each pathway. A negative ΔHrxn indicates a thermodynamically favorable (spontaneous) decomposition pathway.

-

Interpreting Computational Results

-

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be an indicator of chemical reactivity.[25] A smaller gap suggests a molecule that is more easily excited and potentially more reactive.

-

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[1] This can help predict sites susceptible to degradation reactions. For this molecule, the nitro group and the double bond are expected to be highly electrophilic.

-

Bond Dissociation Energies (BDEs): DFT can be used to calculate the energy required to break specific bonds. The weakest bond in the molecule is often the initiation point for thermal decomposition. The C-NO2 bond is a likely candidate for the lowest BDE.

Potential Degradation Pathways

Based on the structure, several degradation pathways can be hypothesized:

-

Nitro Group Elimination: Homolytic or heterolytic cleavage of the C-NO2 bond is a common decomposition pathway for nitro compounds.[11]

-

Michael Addition/Polymerization: The electron-deficient double bond of the nitropropenyl group is susceptible to nucleophilic attack, potentially leading to polymerization or reaction with other molecules in the formulation.

-

Ring Opening: At higher temperatures, the thiophene ring itself can fragment. The presence of halogens may influence the specific fragmentation pattern.

Conclusion

The thermodynamic stability of 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene is a complex function of its unique structural features. While no direct data exists, a combination of established experimental techniques and computational modeling can provide a robust and predictive assessment. The presence of the nitropropenyl group is a primary concern, suggesting a potential for exothermic decomposition at elevated temperatures. A rigorous evaluation using DSC and TGA to determine the onset temperature and energy of decomposition is essential for safe handling and formulation development. DFT calculations can further elucidate the underlying electronic factors governing its stability and help predict the most likely degradation pathways. This integrated approach will enable researchers to make informed decisions about the viability of this compound as a drug candidate and to develop strategies to mitigate any inherent stability liabilities.

References

-

Bartel, C. J. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Journal of Materials Science. [19][23][24]

-

Al-Amiery, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal. [Link][21]

-

Fiveable. (n.d.). Computational Thermodynamic Properties. Fiveable Chemistry Study Guides. [Link][20]

-

Gao, C., et al. (2022). A complete description of thermodynamic stabilities of molecular crystals. Proceedings of the National Academy of Sciences. [Link][26]